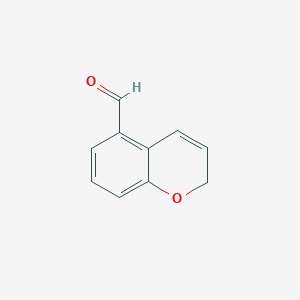

2H-chromene-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

344753-32-8 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2H-chromene-5-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-5,7H,6H2 |

InChI Key |

SMXJXTATBGRKTK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C=CC=C2O1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2h Chromene 5 Carbaldehyde

Reactivity of the Aldehyde Moiety at Position 5

The aldehyde group (-CHO) is a highly reactive functional group characterized by an electrophilic carbonyl carbon and weakly acidic α-hydrogens (if present). In 2H-chromene-5-carbaldehyde, this group is directly attached to the aromatic portion of the chromene ring system. Its reactivity is central to many synthetic derivatizations of the molecule.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2H-chromene-5-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. chemguide.co.uk A variety of oxidizing agents can be employed to achieve this conversion, ranging from strong, metal-based oxidants to milder, more selective reagents. organic-chemistry.org

Commonly used reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), and silver-based reagents like Tollens' reagent. chemguide.co.uklibretexts.orglibretexts.org Milder and more modern methods utilize reagents such as Oxone. organic-chemistry.org The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule. For the 2H-chromene system, care must be taken to avoid oxidation of the double bond in the pyran ring.

Table 1: Selected Reagents for the Oxidation of this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2H-chromene-5-carboxylic acid | Room temperature |

| Potassium Permanganate (KMnO₄) | 2H-chromene-5-carboxylic acid | Basic or acidic conditions, heat |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2H-chromene-5-carboxylate | Alkaline conditions, gentle warming |

This table represents expected reactions based on general aldehyde chemistry. Specific yields and conditions for this compound may vary.

The aldehyde group can be reduced to a primary alcohol, (2H-chromen-5-yl)methanol. This conversion is typically achieved using hydride-based reducing agents. The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reagent that is selective for aldehydes and ketones, making it suitable for reducing this compound without affecting other potentially reducible groups like the alkene in the pyran ring. Lithium aluminum hydride is a much stronger reducing agent and would also effectively perform the reduction.

Table 2: Common Reagents for the Reduction of this compound

| Reagent | Product | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (2H-chromen-5-yl)methanol | Methanol (B129727), Ethanol |

This table represents expected reactions based on general aldehyde chemistry. Specific yields and conditions for this compound may vary.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a range of condensation products. These reactions are fundamental for carbon-carbon bond formation. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine (B6355638) or urea. banglajol.infopurechemistry.org For this compound, reaction with compounds such as malononitrile (B47326) or diethyl malonate would yield α,β-unsaturated products, which are valuable synthetic intermediates. nih.govresearchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. This allows for the synthesis of various vinyl-substituted 2H-chromenes from this compound.

Other condensation reactions include the formation of imines (Schiff bases) with primary amines and hydrazones with hydrazine (B178648) derivatives, which can serve as precursors for further synthetic transformations. nih.gov

Reactions Involving the 2H-Chromene Heterocyclic Core

The 2H-chromene core consists of a benzene (B151609) ring fused to a dihydropyran ring. The reactivity of this system is influenced by the interplay between the aromatic benzene portion and the unsaturated pyran ring.

Electrophilic Aromatic Substitution (EAS): The benzene ring of the 2H-chromene system can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the substituents on the ring. organicchemistrytutor.comuci.edu In this compound, there are two key directing groups:

The alkoxy ether oxygen of the pyran ring is an activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. chemistrytalk.orgyoutube.com This directs incoming electrophiles to positions 6 and 8.

The aldehyde group at position 5 is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org This directs incoming electrophiles to positions 7.

The powerful ortho, para-directing effect of the ether oxygen typically dominates, making positions 6 and 8 the most likely sites for electrophilic attack. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield primarily 6- and/or 8-substituted products. Studies on the halogenation of 2H-chromenones, for example, have shown that substitution occurs on the heterocyclic ring or the aromatic ring depending on the reagents and substrates. researchgate.netresearchgate.net

Nucleophilic Substitution: The 2H-chromene ring itself is generally not susceptible to direct nucleophilic substitution unless activated by strongly electron-withdrawing groups or through the formation of intermediate species. However, the double bond within the pyran ring (C3-C4) is electron-deficient in certain derivatives, such as 3-nitro-2H-chromenes, making it reactive towards nucleophiles in Michael-type additions. mdpi.comresearchgate.net

Cycloaddition reactions provide a powerful tool for constructing complex fused ring systems in a single step. The 2H-chromene scaffold contains a double bond in the pyran ring that can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

Research has shown that chromene derivatives can undergo cycloaddition to form polycyclic structures. For instance, 3-nitro-2H-chromenes react with azomethine ylides in a [3+2] cycloaddition fashion to yield fused chromeno[3,4-c]pyrrolidine systems. mdpi.com Similarly, 2H-chromene-3-carbaldehydes have been used in 1,3-dipolar cycloadditions to create complex spiro-fused heterocyclic systems. rsc.org While the benzene portion of the chromene is generally unreactive as a diene in Diels-Alder reactions, the isolated double bond in the pyran ring can act as a dienophile, especially when activated by electron-withdrawing groups. libretexts.org Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, also represent a viable pathway for elaborating the 2H-chromene core into more complex heterocyclic systems. nih.govresearchgate.net

Ring-Opening and Rearrangement Processes of the 2H-Chromene Scaffold

The 2H-chromene scaffold generally exhibits considerable stability. Specific documented instances of ring-opening or skeletal rearrangement processes for this compound are not extensively reported in scientific literature, suggesting the robustness of this heterocyclic system under many common reaction conditions.

However, the reactivity of the endocyclic C3-C4 double bond within the dihydropyran ring makes it a site for transformations that alter the ring structure without necessarily leading to a complete ring-opening or rearrangement of the core atoms. Cycloaddition reactions are a prime example of such transformations. For instance, related structures like 3-nitro-2H-chromenes have been shown to act as dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides. researchgate.net This type of reaction transforms the C3-C4 double bond into single bonds, creating a new fused heterocyclic ring system attached at the C3 and C4 positions of the original chromene. researchgate.net While this is a significant transformation of the scaffold, it is a controlled addition rather than an uncontrolled rearrangement or cleavage of the ring.

Derivatization and Functional Group Interconversions on the Chromene Core and Aldehyde Group

The presence of both the aldehyde group and the reactive 2H-chromene core allows for a wide array of derivatization and functional group interconversion reactions. These transformations can be broadly categorized into those involving the aldehyde moiety and those targeting the chromene nucleus itself.

Reactions Involving the Aldehyde Group

The carbaldehyde group at the C5 position is a versatile handle for numerous chemical modifications, typical of aromatic aldehydes.

Reduction to Alcohols: The aldehyde can be selectively reduced to a primary alcohol. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. nih.govmasterorganicchemistry.comyoutube.com This reaction converts the formyl group into a hydroxymethyl group, providing a precursor for further reactions such as etherification or esterification. For example, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde has been successfully reduced to its corresponding alcohol using this method. nih.gov

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. A notable example is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.org This reaction results in the formation of a new carbon-carbon double bond. Similarly, the aldehyde can react with amines and their derivatives to form imines (Schiff bases) or with reagents like thiosemicarbazide (B42300) to yield thiosemicarbazones, as demonstrated with related 2-oxo-2H-chromene-4-carbaldehydes. benthamdirect.comingentaconnect.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orglumenlearning.com The reaction involves a triphenyl phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org This allows for the introduction of a variety of substituted vinyl groups at the C5 position, with the geometry of the resulting alkene depending on the specific ylide used. organic-chemistry.org

The following table summarizes key functional group interconversions of the aldehyde group:

| Reaction Type | Reagent(s) | Product Functional Group | Reference Example |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | nih.gov |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated System | wikipedia.org |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazone | benthamdirect.com |

| Wittig Olefination | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene (-CH=CHR) | organic-chemistry.org |

Transformations of the Chromene Core

The 2H-chromene nucleus, particularly the C3-C4 double bond, is also susceptible to chemical modification.

Conjugate Addition: The α,β-unsaturated ether system within the dihydropyran ring can undergo conjugate (Michael) addition reactions. In studies on 2H-chromene-3-carbaldehydes, nitroalkanes have been added across the double bond in the presence of an organocatalyst. arkat-usa.org This reaction saturates the C3-C4 double bond, converting the 2H-chromene scaffold into a chroman derivative. arkat-usa.org This pathway offers a method to create highly functionalized saturated heterocyclic systems.

Cycloaddition Reactions: As mentioned previously, the double bond of the pyran ring can participate in cycloaddition reactions. The [3+2] cycloaddition of 3-nitro-2H-chromenes is a well-documented example where the double bond's reactivity is harnessed to build more complex, fused polycyclic structures. researchgate.net Another variant is the domino Knoevenagel-[2+2] cycloaddition, which has been observed in other chromene systems. researchgate.net

These transformations are summarized in the table below:

| Reaction Type | Reagent(s) | Resulting Structure | Reference Example |

| Conjugate Addition | Nitroalkane, Organocatalyst | Chroman | arkat-usa.org |

| [3+2] Cycloaddition | Azomethine Ylide | Fused Pyrrolidine Ring | researchgate.net |

Spectroscopic and Structural Elucidation of 2h Chromene 5 Carbaldehyde Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2H-chromene derivatives, offering insights into the proton and carbon frameworks of these molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within a molecule. In the context of 2H-chromene analogs, the chemical shifts (δ) and coupling constants (J) of the protons are indicative of their positions and spatial relationships.

For instance, in 2H-chromen-2-one, the proton at the C-3 position typically appears as a doublet, coupled with the proton at C-4. The protons on the benzene (B151609) ring exhibit characteristic splitting patterns depending on the substitution. For example, in 6-methyl-2H-chromen-2-one, the aromatic protons show distinct signals, and the methyl group protons appear as a singlet. rsc.org Similarly, the presence of a methoxy (B1213986) group, as in 6-methoxy-2H-chromen-2-one and 8-methoxy-2H-chromen-2-one, influences the chemical shifts of the neighboring aromatic protons. rsc.org

The aldehyde proton in carbaldehyde derivatives, such as 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, typically resonates at a downfield chemical shift, confirming the presence of the -CHO group. nih.gov The specific chemical shifts and coupling patterns are instrumental in confirming the substitution pattern on the chromene scaffold.

| Compound | Key Proton Signals (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|

| 2H-chromen-2-one | 7.72 (d, J = 9.5 Hz, 1H), 7.60 – 7.45 (m, 2H), 7.34 (d, J = 8.3 Hz, 1H), 7.31 – 7.27 (m, 1H), 6.43 (d, J = 9.5 Hz, 1H) rsc.org |

| 6-methyl-2H-chromen-2-one | 7.65 (d, J = 9.5 Hz, 1H), 7.33 (d, J = 8.4 Hz, 1H), 7.27 (s, 1H), 7.21 (d, J = 8.4 Hz, 1H), 6.39 (d, J = 9.5 Hz, 1H), 2.40 (s, 3H) rsc.org |

| 6-methoxy-2H-chromen-2-one | 7.66 (d, J = 9.5 Hz, 1H), 7.26 (d, J = 9.1 Hz, 1H), 7.11 (d, J = 9.0 Hz, 1H), 6.92 (s, 1H), 6.42 (d, J = 9.5 Hz, 1H), 3.85 (s, 3H) rsc.org |

| 8-methoxy-2H-chromen-2-one | 7.70 (d, J = 9.6 Hz, 1H), 7.21 (t, J = 7.9 Hz, 1H), 7.07 (t, J = 8.9 Hz, 2H), 6.43 (d, J = 9.5 Hz, 1H), 3.96 (s, 3H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in 2H-chromene analogs are characteristic of their electronic environment. For example, the carbonyl carbon in 2H-chromen-2-one derivatives typically resonates at a downfield chemical shift. rsc.org The chemical shifts of the aromatic and vinylic carbons provide further confirmation of the substitution pattern. scielo.org.mx

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the complete assignment of the carbon signals.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of the proton spin systems. NOESY, on the other hand, reveals through-space interactions between protons, which is crucial for determining the stereochemistry and conformation of the molecule. For complex chromene derivatives, 2D NMR experiments are indispensable for unambiguous structural assignment. scielo.org.mx

| Compound | Key Carbon Signals (δ, ppm) |

|---|---|

| 2H-chromen-2-one | 160.8, 154.1, 143.4, 131.9, 127.9, 124.4, 118.9, 116.9, 116.7 rsc.org |

| 6-methyl-2H-chromen-2-one | 161.0, 152.2, 143.4, 134.1, 132.8, 127.7, 118.6, 116.5, 20.7 rsc.org |

| 6-methoxy-2H-chromen-2-one | 161.0, 156.1, 148.5, 143.2, 119.5, 119.2, 117.9, 117.1, 110.0, 55.9 rsc.org |

| 8-methoxy-2H-chromen-2-one | 160.2, 147.2, 143.71, 143.67, 124.3, 119.5, 119.3, 116.8, 113.8, 56.2 rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

In the analysis of 2H-chromene-5-carbaldehyde analogs, electrospray ionization (ESI) is a commonly used technique to generate molecular ions. mdpi.com The mass spectrum of a 2H-chromene derivative will show a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight. nih.gov For example, the mass spectrum of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one confirms a molecular weight of 238. mdpi.com

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for 2H-chromenes include the loss of small molecules or radicals, such as CH₃, CO, and the phenyl group. nih.gov The analysis of these fragmentation patterns can help to identify the substituents and their positions on the chromene ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of this compound analogs, IR spectroscopy can confirm the presence of key functional groups.

The carbonyl (C=O) stretching vibration of the aldehyde group in this compound and its derivatives typically appears as a strong absorption band in the region of 1650-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group is also observable. The presence of a hydroxyl (-OH) group, as in 7-hydroxy-2-methyl-2H-chromene-3-carbaldehyde, will result in a broad absorption band in the region of 3200-3600 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic ring and the pyran ring are also observed in the IR spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

For 2H-chromene derivatives that can be obtained as single crystals, X-ray diffraction analysis confirms the planar or near-planar nature of the chromene ring system. scielo.org.mx For instance, the crystal structure of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde has been determined, providing exact details of its molecular geometry. nih.goviucr.org The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the compound. In the case of 8-methoxy-2H-chromene-3-carbaldehyde, the dihydropyran ring adopts a half-chair conformation. nih.gov

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration of stereogenic centers in a molecule.

For chiral 2H-chromene analogs, ECD can be used to assign the absolute configuration of the stereocenter, often at the C2 position. The experimental ECD spectrum is compared with the theoretically calculated spectrum for a known configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This technique is particularly valuable when X-ray crystallography is not feasible. The sign of the Cotton effect in the ECD spectrum is directly related to the stereochemistry of the molecule. nih.gov

Computational Chemistry and Mechanistic Investigations of 2h Chromene 5 Carbaldehyde

Density Functional Theory (DFT) Studies for Reaction Pathways, Energetics, and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of molecular energies and structures. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining the energetic feasibility of various reaction pathways.

For reactions involving 2H-chromene-5-carbaldehyde, DFT calculations would be instrumental in understanding its synthesis and subsequent transformations. For instance, the formation of the 2H-chromene ring itself can be studied. DFT has been used to investigate the mechanism of similar reactions, such as the synthesis of salicylaldehydes via the Duff reaction, where calculations revealed that the selectivity-determining step is governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate. researchgate.net

In the context of reactions involving the carbaldehyde group of this compound, DFT can elucidate mechanisms such as nucleophilic addition. Studies on aldehyde deformylations with metal-dioxygen complexes have used DFT to show a preference for an inner-sphere mechanism involving the homolytic cleavage of the aldehyde C-C bond, with a calculated rate-determining barrier. nih.govacs.org Such analyses for this compound would involve optimizing the geometries of reactants, products, and transition states to calculate activation energies and reaction enthalpies, as shown in the hypothetical reaction coordinate diagram below.

Table 1: Hypothetical DFT Energy Profile for a Reaction of this compound This table is illustrative and based on typical DFT study outputs for similar molecules.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack on the carbonyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 (TS2) | Proton transfer/rearrangement | +10.5 |

| Products | Final addition product | -12.3 |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge distribution, and orbital interactions. materialsciencejournal.org It provides a chemical picture of a molecule in terms of localized bonds and lone pairs, and it can quantify the stabilizing effects of electron delocalization.

For this compound, an NBO analysis would reveal key electronic features. It would detail the hybridization of atomic orbitals and the nature of the sigma (σ) and pi (π) bonds within the chromene ring and the carbaldehyde substituent. A crucial aspect of the analysis is the examination of hyperconjugative interactions, where electron density is donated from an occupied (donor) Lewis-type orbital to an unoccupied (acceptor) non-Lewis orbital. These interactions are quantified by the second-order perturbation energy, E(2).

Table 2: Expected NBO Donor-Acceptor Interactions in this compound This table is illustrative, presenting expected interactions based on NBO analyses of similar aromatic aldehydes and ethers.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) O (pyran) | π(C=C) | n → π | High |

| LP(2) O (carbonyl) | π(C=C, ring) | n → π | Moderate |

| π(C=C, ring) | π(C=O) | π → π | High |

| π(C=O) | π(C=C, ring) | π → π | Moderate |

Molecular Modeling and Interaction Site Analysis for Theoretical Binding Orientations

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is especially valuable in medicinal chemistry for predicting the binding of a ligand, such as this compound, to the active site of a biological target like an enzyme or receptor.

Docking studies on various chromene derivatives have been performed to investigate their potential as, for example, anti-Alzheimer's agents by targeting enzymes like acetylcholinesterase (AChE). nih.gov In such studies, the chromene derivative is placed into the active site of the enzyme, and a scoring function is used to estimate the binding affinity. The results reveal potential binding modes and key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions.

For this compound, a docking study would likely show the carbaldehyde group acting as a hydrogen bond acceptor. The aromatic benzene (B151609) ring of the chromene scaffold could participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in an enzyme's active site. nih.govjazindia.com The pyran oxygen could also act as a hydrogen bond acceptor. These predicted interactions provide a rational basis for designing more potent derivatives.

Table 3: Potential Molecular Interactions for this compound in a Protein Binding Site This table is a generalized representation of interactions identified in docking studies of similar chromene-based compounds.

| Molecular Feature | Potential Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Carbonyl Oxygen (aldehyde) | Hydrogen Bond Acceptor | Histidine, Serine, Tyrosine |

| Benzene Ring | π-π Stacking / Hydrophobic | Tryptophan, Phenylalanine |

| Pyran Oxygen | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| 2H-Pyran Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of a molecule by analyzing its electronic properties. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates regions susceptible to electrophilic attack (nucleophilic sites), while the LUMO indicates regions prone to nucleophilic attack (electrophilic sites). researchgate.net The energy gap between the HOMO and LUMO is also an indicator of chemical reactivity. researchgate.net

For this compound, the LUMO is expected to be localized primarily on the carbaldehyde group, specifically on the carbonyl carbon, making it the most likely site for nucleophilic attack. The HOMO would likely be distributed across the fused aromatic ring system, indicating its nucleophilic character in reactions with electrophiles.

Furthermore, reactivity descriptors based on DFT, such as chemical potential, hardness, softness, and the electrophilicity index (ω), can provide a quantitative scale for reactivity. nih.gov These indices help in classifying molecules as strong or marginal electrophiles/nucleophiles and can predict the outcome of reactions. nih.govresearchgate.net Machine learning models are also being developed to predict nucleophilicity and electrophilicity, offering a rapid way to assess the reactivity of novel compounds. nih.govchemrxiv.org By calculating these properties for this compound, one could predict its behavior in various chemical environments and guide the design of synthetic routes.

Table 4: Predicted Reactivity Sites in this compound Predictions are based on general principles of electronic effects in aromatic aldehydes.

| Site | Predicted Reactivity | Governing Factor |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic (Susceptible to nucleophiles) | LUMO localization, positive partial charge |

| Aromatic Ring | Nucleophilic (Susceptible to electrophiles) | HOMO localization, π-electron density |

| Oxygen Atoms (ether and carbonyl) | Nucleophilic / Basic | Lone pair availability |

2h Chromene 5 Carbaldehyde As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Heterocyclic Systems

2H-chromene-5-carbaldehyde is a valuable starting material for the synthesis of a range of complex heterocyclic systems. The aldehyde functionality acts as a key handle for introducing molecular diversity through various condensation and cyclization reactions. For instance, it can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations, followed by intramolecular cyclization to yield fused heterocyclic systems.

One notable application is in multicomponent reactions (MCRs), where the aldehyde group can participate in the formation of multiple new bonds in a single synthetic operation. This approach allows for the rapid assembly of complex molecules from simple precursors, which is a highly desirable strategy in modern organic synthesis. Research has demonstrated the utility of substituted 2H-chromene aldehydes in MCRs to produce biologically relevant scaffolds. For example, in reactions involving an amine and a suitable third component, this compound can be envisioned to participate in the formation of chromenopyridine derivatives, a scaffold known for its diverse biological activities. The chromenopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.

Scaffold for Novel Chemical Entity Development in Medicinal and Material Chemistry

The 2H-chromene nucleus is a well-established pharmacophore found in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The introduction of a carbaldehyde group at the 5-position provides a crucial anchor point for the development of novel derivatives with potentially enhanced or novel therapeutic applications.

In medicinal chemistry, this compound can serve as a foundational scaffold for the synthesis of new drug candidates. The aldehyde can be readily converted into other functional groups such as carboxylic acids, alcohols, or imines, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). For example, derivatization of the aldehyde could lead to the synthesis of novel chromene-based inhibitors of enzymes such as carbonic anhydrases, which are important targets in cancer therapy. unica.it

In the realm of material chemistry, the chromene scaffold is of interest due to its photochromic properties. The ability of certain chromene derivatives to undergo reversible color changes upon exposure to light makes them suitable for applications in optical data storage, smart windows, and molecular switches. The functionalization of the 2H-chromene core at the 5-position with a carbaldehyde group opens up avenues for creating novel photochromic materials with tailored properties by linking them to other photoactive units or incorporating them into polymer matrices.

Role in Cascade and Domino Reactions for Molecular Complexity Generation

The aldehyde group can initiate a cascade sequence by reacting with a nucleophile, leading to an intermediate that can then undergo an intramolecular cyclization involving the pyran ring or the fused benzene (B151609) ring. For example, a domino reaction could be initiated by a Michael addition to an α,β-unsaturated system derived from the carbaldehyde, followed by an intramolecular aldol (B89426) condensation or other cyclization pathways to generate polycyclic chromene derivatives. The strategic placement of the aldehyde at the 5-position influences the regioselectivity of these cyclizations, leading to unique and complex molecular frameworks that would be challenging to access through traditional stepwise synthesis. While specific examples for the 5-carbaldehyde isomer are not abundant, the principles of cascade reactions involving other chromene aldehydes are well-documented and applicable. nih.gov

Synthesis of Spirochromenes and Fused Chromene Derivatives

The reactivity of this compound also extends to the synthesis of spirocyclic and fused chromene systems, which are of significant interest due to their unique three-dimensional structures and biological activities.

Spirochromenes can be synthesized from this compound through reactions that involve the formation of a spiro center at one of the carbons of the chromene ring. For instance, a 1,3-dipolar cycloaddition reaction with an azomethine ylide generated in situ from an amino acid and another aldehyde could potentially involve the double bond of the pyran ring, with the 5-carbaldehyde directing the regiochemistry or participating in subsequent transformations.

The synthesis of fused chromene derivatives often involves intramolecular cyclization reactions where the 5-carbaldehyde group or a derivative thereof acts as one of the reactive partners. For example, the aldehyde could be converted to a vinyl group via a Wittig reaction, which could then participate in an intramolecular Diels-Alder reaction with a diene system incorporated elsewhere in the molecule, leading to the formation of a new fused ring. Another approach involves the reaction of the aldehyde with a binucleophilic reagent, resulting in the formation of a new heterocyclic ring fused to the chromene scaffold. The synthesis of chromeno[3,4-c]quinolines from related chromene-3-carbaldehydes highlights the potential for such transformations. nih.gov

Below is a table summarizing the types of reactions and resulting structures involving this compound as a synthetic intermediate.

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Multicomponent Reaction | Amine, Active Methylene Compound | Chromenopyridines | Medicinal Chemistry |

| Knoevenagel Condensation | Malononitrile (B47326) | Fused Heterocycles | Organic Synthesis |

| Cascade/Domino Reaction | Nucleophile, Electrophile | Polycyclic Chromenes | Molecular Complexity Generation |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Spirochromenes | Medicinal Chemistry |

| Wittig Reaction/Diels-Alder | Phosphonium (B103445) Ylide, Diene | Fused Chromenes | Organic Synthesis |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Functionalization

The development of environmentally benign and efficient synthetic methods is a paramount challenge in modern chemistry. nih.gov For the 2H-chromene framework, future research is increasingly directed towards sustainable protocols that offer high yields, reduced reaction times, and site-specific control. Key areas of development include organocatalysis, nanocatalysis, and microwave-assisted synthesis.

Organocatalytic domino reactions, for instance, provide a powerful strategy for constructing 2H-chromene derivatives. The use of catalysts like L-pipecolinic acid in domino oxa-Michael/aldol (B89426) reactions between salicylaldehydes and electron-deficient olefins represents a move away from metal-based catalysts, offering high yields for 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov Another innovative approach is the use of hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) to form the 2H-chromene ring from O-allyl salicylaldehydes, advancing the use of hydrazine (B178648) catalysis in ring-closing reactions. nih.gov

The use of heterogeneous nanocatalysts, such as mesoporous Cu-SBA-15, has proven highly efficient for synthesizing new azotated 2H-chromene derivatives, leading to short reaction times and high yields. orientjchem.orgorientjchem.org These catalysts can be recovered and reused, aligning with the principles of green chemistry. orientjchem.org Furthermore, microwave-assisted synthesis has emerged as a rapid and eco-friendly route, often providing higher yields in shorter timeframes compared to conventional heating methods. nih.govmdpi.com

| Methodology | Key Features | Advantages | Representative Catalyst/Condition | Reference |

|---|---|---|---|---|

| Organocatalysis | Domino oxa-Michael/aldol reactions; Ring-closing carbonyl-olefin metathesis (RCCOM). | Metal-free, high yields, access to chiral derivatives. | L-pipecolinic acid, Bicyclic Hydrazine | nih.govnih.gov |

| Nanocatalysis | Heterogeneous catalysis using mesoporous materials. | High efficiency, short reaction times, catalyst recyclability. | Cu-SBA-15 | orientjchem.orgorientjchem.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid, eco-friendly, higher yields. | Ethanol at 100°C | nih.gov |

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

Moving beyond established synthetic routes, a significant future direction lies in the exploration of unconventional reactivity and novel catalytic systems. Metalloradical catalysis, for example, presents a new paradigm for constructing the 2H-chromene core. A cobalt(II)-catalyzed process involving the reaction of salicyl N-tosylhydrazones with terminal alkynes proceeds via a tandem radical addition-cyclization pathway. nih.govmsu.edu This method tolerates a broad range of functional groups and provides a direct route to complex 2H-chromenes. nih.gov

The development of diverse metal-catalyzed systems continues to be a fruitful area of research. Iron-catalyzed intramolecular alkyne-carbonyl metathesis has been developed for the synthesis of 3-substituted 2H-chromenes from simple alkynyl ethers of salicylaldehyde (B1680747). msu.eduscispace.com Similarly, gold catalysts like Ph3PAuNTf2 have been employed for the cyclization of propargyl aryl ethers to form 2H-chromenes under mild conditions. msu.edu Rhodium-catalyzed [5+1] annulations of alkenyphenols with allenes represent another novel strategy for accessing 2,2-disubstituted 2H-chromenes. nih.gov These diverse catalytic approaches expand the synthetic toolkit available for modifying the 2H-chromene-5-carbaldehyde scaffold.

| Catalytic System | Reaction Type | Key Characteristics | Reference |

|---|---|---|---|

| Cobalt(II)-Porphyrin Complexes | Metalloradical Tandem Vinylation-Cyclization | Utilizes carbene radical precursors; broad substrate scope. | nih.govmsu.edu |

| Iron(III) Chloride (FeCl3) | Intramolecular Alkyne-Carbonyl Metathesis | Effective for synthesizing 3-substituted 2H-chromenes. | msu.eduscispace.com |

| Gold-Based Catalysts (e.g., Ph3PAuNTf2) | Cycloisomerization of Propargyl Aryl Ethers | Versatile, operates at room temperature, tolerates diverse functional groups. | msu.edu |

| Rhodium Complexes | [5+1] Annulation | Synthesizes 2,2-disubstituted 2H-chromenes from alkenyphenols and allenes. | nih.gov |

Advanced Computational Studies for Rational Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and for the rational design of new catalysts and molecules with desired properties. For 2H-chromene synthesis, DFT calculations have been instrumental in elucidating complex reaction pathways.

In the cobalt-catalyzed metalloradical synthesis of 2H-chromenes, DFT studies revealed the formation of a salicyl-vinyl radical intermediate and a subsequent hydrogen atom transfer (HAT) leading to an o-quinone methide, which then undergoes a sigmatropic ring-closing reaction. nih.gov These calculations explained why the reaction favors 2H-chromene formation over potential side products like cyclopropenes. nih.gov Similarly, for the hydrazine-catalyzed RCCOM, DFT calculations supported the proposed [3+2]/retro-[3+2] metathesis mechanism and helped to understand the steric factors that facilitate the crucial cycloreversion step. nih.gov

Beyond mechanistic studies, computational methods are being used to predict the electronic and photophysical properties of chromene derivatives. DFT and time-dependent DFT (TD-DFT) are employed to analyze frontier molecular orbitals (FMOs), band gaps, and non-linear optical (NLO) properties, guiding the design of new chromene-based materials for specific applications. rsc.org

| Application Area | Computational Method | Insights Gained | Reference |

|---|---|---|---|

| Mechanistic Elucidation | Density Functional Theory (DFT) | Identification of intermediates, transition states, and reaction pathways; explanation of selectivity. | nih.govnih.gov |

| Rational Catalyst Design | DFT | Understanding catalyst-substrate interactions and steric/electronic effects to design more efficient catalysts. | nih.gov |

| Prediction of Properties | DFT / TD-DFT | Calculation of FMOs, energy gaps, and non-linear optical (NLO) properties for materials science applications. | rsc.org |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale batch synthesis to scalable and continuous production is a critical step for the practical application of valuable compounds like this compound. Flow chemistry and automated synthesis offer significant advantages in this regard, including enhanced safety, improved reaction control, and higher reproducibility. wikipedia.orglookchem.com

While specific flow synthesis protocols for this compound are not yet widely reported, the successful development of a continuous flow process for the structurally related coumarin-8-carbaldehydes demonstrates the feasibility of this approach. lookchem.com Such a system allows for precise control over reactant mixing, temperature, and residence time, which can be finely tuned to optimize yield and minimize byproducts. lookchem.com An integrated "one-stream" synthesis, where reagents are added sequentially to a continuous flow, could streamline the production of complex chromene derivatives, avoiding cumbersome solvent switching and purification steps. lookchem.com

Automated synthesis platforms, which combine robotics and software control, can further accelerate the discovery and optimization of new synthetic routes and chromene derivatives by enabling high-throughput screening of reaction conditions and building blocks. wikipedia.org

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often challenging; requires larger reactors. | Easier to scale by running the system for longer periods. |

| Safety | Higher risk with large volumes of hazardous reagents. | Improved safety due to small reaction volumes at any given time. |

| Process Control | Difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

Investigation of Material Science Applications based on Chromophoric Properties

The extended π-system of the 2H-chromene core, particularly when functionalized with groups like the carbaldehyde in the 5-position, imparts interesting chromophoric and photophysical properties. These properties make 2H-chromene derivatives attractive candidates for various material science applications.

2H-chromenes are known to find applications as photochromic materials and in the synthesis of dyes. nih.gov The incorporation of an azo moiety (-N=N-) into the chromene structure leads to novel azo dyes with significant optical properties and stability, making them useful in chemosensors and liquid crystals. orientjchem.orgorientjchem.orgmdpi.com The combination of the biologically active chromene scaffold with the optical properties of azo molecules can lead to new materials with unique chemical and physical characteristics. nih.gov

Furthermore, recent computational studies have highlighted the potential of chromene derivatives in the field of non-linear optics (NLO). rsc.org Compounds with high hyperpolarizability are sought after for applications in optical communications and data storage. The rational design of this compound derivatives with optimized NLO properties, guided by computational screening, represents a promising frontier in materials chemistry. rsc.org

| Application Area | Relevant Property | Description | Reference |

|---|---|---|---|

| Dyes and Pigments | Chromophoric System | Synthesis of stable azo dyes by incorporating azo groups onto the chromene scaffold. | nih.govorientjchem.orgorientjchem.org |

| Photochromic Materials | Photo-responsiveness | The 2H-chromene structure can be part of molecules that undergo reversible color change upon exposure to light. | nih.gov |

| Non-Linear Optics (NLO) | High Hyperpolarizability | Derivatives can be designed to have large NLO responses for applications in photonics and optical devices. | rsc.org |

| Chemosensors | Selective Binding/Optical Change | Functionalized chromenes can be designed to exhibit a detectable optical response upon binding to specific analytes. | orientjchem.orgorientjchem.org |

Q & A

Q. How can researchers design high-throughput screening (HTS) assays for this compound derivatives while minimizing false positives?

- Methodological Answer : Implement orthogonal assays (e.g., fluorescence polarization + thermal shift) to cross-verify hits. Use Z’-factor > 0.5 as a quality control metric. Counter-screen against common off-targets (e.g., cytochrome P450 enzymes). Data should be analyzed using machine learning models (e.g., Random Forest) trained on historical HTS datasets to flag artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.